molecular formula C21H22N6 B11062733 3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 7-(hexahydro-1H-azepin-1-yl)-3-(1-naphthalenylmethyl)-

3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 7-(hexahydro-1H-azepin-1-yl)-3-(1-naphthalenylmethyl)-

Cat. No.: B11062733
M. Wt: 358.4 g/mol
InChI Key: MWSHHKTZEHFEDJ-UHFFFAOYSA-N
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Description

7-(1-Azepanyl)-3-(1-naphthylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-azepanyl)-3-(1-naphthylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-naphthylmethylamine with a triazolopyrimidine precursor in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(1-Azepanyl)-3-(1-naphthylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azepanyl or naphthylmethyl groups using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(1-Azepanyl)-3-(1-naphthylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 7-(1-azepanyl)-3-(1-naphthylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are also used in medicinal chemistry and materials science.

    Triazolopyrimidines: Other derivatives of triazolopyrimidine exhibit similar chemical properties and applications.

Uniqueness

7-(1-Azepanyl)-3-(1-naphthylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to the presence of both azepanyl and naphthylmethyl groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C21H22N6

Molecular Weight

358.4 g/mol

IUPAC Name

7-(azepan-1-yl)-3-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidine

InChI

InChI=1S/C21H22N6/c1-2-6-13-26(12-5-1)20-19-21(23-15-22-20)27(25-24-19)14-17-10-7-9-16-8-3-4-11-18(16)17/h3-4,7-11,15H,1-2,5-6,12-14H2

InChI Key

MWSHHKTZEHFEDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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